molecular formula C9H11NO5S2 B581792 N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide CAS No. 1445322-57-5

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide

Cat. No. B581792
M. Wt: 277.309
InChI Key: BRCCIENXTHBMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” is a chemical compound with the molecular formula C9H11NO3S. It has a molecular weight of 213.26 . The compound is also known by its CAS Number: 1895393-75-5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel N-arylcarbamates from 4-formylphenyl-N-phenylcarbamate (aldehyde I) has been studied . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .


Molecular Structure Analysis

The InChI code for “N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” is 1S/C9H11NO3S/c1-13(11,12)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 . The InChI key is XACFYIVXEJONDJ-UHFFFAOYSA-N . The Canonical SMILES for the compound is CS(=O)(=O)NC1=CC=C(C=C1)C=O .


Physical And Chemical Properties Analysis

“N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” has a molecular weight of 199.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area of the compound is 71.6 Ų .

Scientific Research Applications

Methane Utilization by Methanotrophs

Methanotrophs, bacteria that use methane as their sole carbon source, have demonstrated a wide array of potential biotechnological applications. These applications include generating single-cell protein, biopolymers, nanotechnology components, soluble metabolites like methanol and formaldehyde, lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs also offer potential in genetic engineering for producing novel compounds, enzyme production for high conversion efficiencies, and applications in bioremediation, chemical transformation, wastewater treatment, biosensors, and electricity generation (Strong, Xie, & Clarke, 2015).

Methane Signaling in Plants

Methane (CH4) plays a role in enhancing plant tolerance against abiotic stresses such as salinity and drought and promotes root development and delayed senescence. This challenges the conventional view of methane as merely a physiologically inert gas, suggesting its potential as a gaseous signaling molecule in plants (Li, Wei, & Shen, 2019).

Applications of N-Halo Reagents in Organic Synthesis

N-halo reagents, including N-halo amines, amides, sulfonamides, and imides, are used in various organic transformations. These applications range from oxidation reactions, halogenation, acylation, epoxidation, and aziridination. The development of new N-halo reagents and their use in organic synthesis opens pathways for the synthesis of novel compounds and the discovery of new reaction mechanisms (Kolvari et al., 2007).

Methane Oxidation and Emission in Soils

The complex interplay of methane production and oxidation in soils, driven by microbial activities, highlights the significant role of methanogens and methanotrophs in regulating methane emissions. This balance affects methane's contribution to greenhouse gas emissions and offers insights into microbial mediation as a potential strategy for environmental management (Mer & Roger, 2001).

Future Directions

Covalent organic frameworks (COFs), which allow the atomically precise integration of organic units into extended structures with periodic skeletons and ordered nanopores, are an emerging class of crystalline porous polymers . The designability of COFs, including the ability to control the geometry and dimensions of the building blocks, makes them a promising materials platform for structural control and functional design . Future research in this field may explore the potential applications of “N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide” and similar compounds in the design and synthesis of COFs .

properties

IUPAC Name

N-(4-formylphenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c1-16(12,13)10(17(2,14)15)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCCIENXTHBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide

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